2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that belongs to the class of benzothiazepines Benzothiazepines are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction mixture is heated to facilitate the formation of the benzothiazepine ring. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound’s derivatives are explored for their applications in material science and as intermediates in organic synthesis
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione
- 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is unique due to its specific benzothiazepine structure, which imparts distinct pharmacological properties. Unlike the similar compounds listed above, it has a benzothiazepine core that contributes to its unique biological activities and potential therapeutic applications .
Properties
CAS No. |
77261-89-3 |
---|---|
Molecular Formula |
C16H15NO2S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C16H15NO2S/c1-19-12-8-6-11(7-9-12)15-10-16(18)17-13-4-2-3-5-14(13)20-15/h2-9,15H,10H2,1H3,(H,17,18) |
InChI Key |
UTYYBAURZPYJRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.